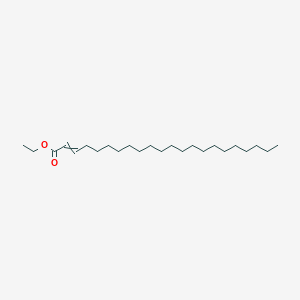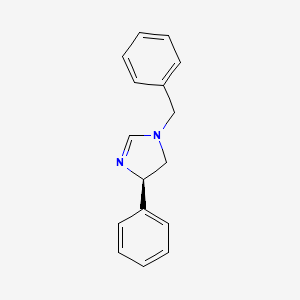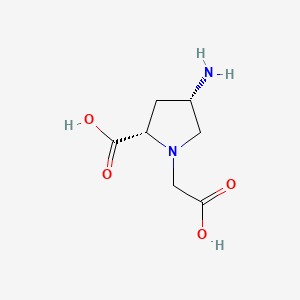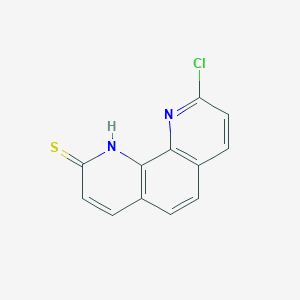
L-Cysteine, L-cysteinylglycyl-L-histidyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, L-cysteinylglycyl-L-histidyl- is a tripeptide composed of the amino acids L-cysteine, L-cysteinylglycine, and L-histidine. This compound is known for its unique sulfur-containing structure, which plays a crucial role in various biological processes. It is involved in protein folding, redox reactions, and serves as a precursor for several important biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinylglycyl-L-histidyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds under mild conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinylglycyl-L-histidyl- often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired tripeptide by optimizing metabolic pathways and fermentation conditions. This method is preferred over chemical synthesis due to its higher yield, lower cost, and reduced environmental impact.
化学反应分析
Types of Reactions
L-Cysteine, L-cysteinylglycyl-L-histidyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-cysteine can be oxidized to form disulfide bonds, which are crucial for protein stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Dithiothreitol or β-mercaptoethanol under mild conditions.
Substitution: Carbodiimides or phosphonium salts in anhydrous solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of extended peptide chains or modified peptides.
科学研究应用
L-Cysteine, L-cysteinylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in studying protein folding, redox biology, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and protein misfolding diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.
作用机制
The mechanism of action of L-Cysteine, L-cysteinylglycyl-L-histidyl- involves its ability to participate in redox reactions and form disulfide bonds. These properties are essential for maintaining the structural integrity of proteins and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling molecules, to modulate cellular processes.
相似化合物的比较
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteinylglycine: A dipeptide that serves as an intermediate in the degradation of glutathione.
L-Cysteinylhistidine: A dipeptide with potential antioxidant properties.
Uniqueness
L-Cysteine, L-cysteinylglycyl-L-histidyl- is unique due to its tripeptide structure, which combines the properties of its constituent amino acids. This combination enhances its ability to participate in redox reactions, form stable disulfide bonds, and interact with a wide range of molecular targets. These features make it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
200405-36-3 |
|---|---|
分子式 |
C14H22N6O5S2 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H22N6O5S2/c15-8(4-26)12(22)17-3-11(21)19-9(1-7-2-16-6-18-7)13(23)20-10(5-27)14(24)25/h2,6,8-10,26-27H,1,3-5,15H2,(H,16,18)(H,17,22)(H,19,21)(H,20,23)(H,24,25)/t8-,9-,10-/m0/s1 |
InChI 键 |
YOULFVOOZSHVJT-GUBZILKMSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)
![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)

![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)

![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)

silane](/img/structure/B12561705.png)
